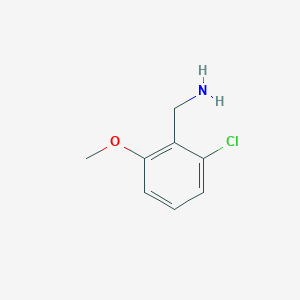

(2-Chloro-6-methoxyphenyl)methanamine

Description

Properties

IUPAC Name |

(2-chloro-6-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHTZGYHHSPQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927902-53-2 | |

| Record name | (2-chloro-6-methoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of (2-Chloro-6-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Chloro-6-methoxyphenyl)methanamine, a substituted benzylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While direct extensive literature on this specific molecule is limited, this document compiles available data on its precursors, analogous compounds, and likely synthetic routes to provide a robust working knowledge base for research and development professionals.

Introduction and Physicochemical Profile

This compound belongs to the class of benzylamines, which are characterized by a benzyl group attached to an amino group. The unique substitution pattern of a chloro group at the 2-position and a methoxy group at the 6-position of the phenyl ring is anticipated to impart specific steric and electronic properties that are valuable in the design of targeted therapeutic agents. Substituted benzylamines are recognized as important pharmacophores and key intermediates in the synthesis of a wide range of biologically active molecules.[1][2]

Due to the limited availability of direct experimental data for this compound, its properties are largely inferred from its precursors and structurally related compounds.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (Predicted) | 2-Chloro-6-methoxybenzaldehyde (Precursor) |

| CAS Number | Not available | 29866-54-4[3] |

| Molecular Formula | C₈H₁₀ClNO | C₈H₇ClO₂[3] |

| Molecular Weight | 171.63 g/mol | 170.59 g/mol [3] |

| Appearance | Colorless to yellow liquid (predicted) | White to yellow solid[4] |

| Melting Point | Not available | 56-58 °C[4] |

| Boiling Point | >200 °C (predicted) | 263.1±20.0 °C (Predicted)[4] |

| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane) | Soluble in organic solvents |

Synthesis and Mechanistic Considerations

The most plausible and industrially scalable synthetic route to this compound is via the reductive amination of its corresponding aldehyde, 2-chloro-6-methoxybenzaldehyde. This method is a cornerstone of amine synthesis in medicinal chemistry.[5]

Synthesis of the Precursor: 2-Chloro-6-methoxybenzaldehyde

A common method for the synthesis of 2-chloro-6-methoxybenzaldehyde involves the nucleophilic aromatic substitution of a more reactive leaving group, such as fluorine, with a methoxide source.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxybenzaldehyde [4]

-

To a solution of 2-chloro-6-fluorobenzaldehyde (0.030 mol) in methanol (500 ml), add sodium hydroxide (0.35 mol).

-

Heat the reaction mixture to reflux and stir for 3 hours.

-

Cool the mixture to room temperature and reduce the volume to approximately 200 ml via vacuum distillation.

-

Add water (400 ml) and dichloromethane (200 ml) to the concentrated mixture.

-

Separate the organic phase and extract the aqueous phase with two additional portions of dichloromethane (100 ml each).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the dichloromethane by distillation.

-

Recrystallize the crude product from hexane to yield pure 2-chloro-6-methoxybenzaldehyde.

Causality: The use of sodium hydroxide in methanol generates sodium methoxide in situ, which acts as the nucleophile. The higher reactivity of the fluoro group compared to the chloro group towards nucleophilic aromatic substitution allows for selective replacement.

Synthesis of this compound via Reductive Amination

Reductive amination involves the reaction of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[5]

Experimental Protocol: Reductive Amination of 2-Chloro-6-methoxybenzaldehyde

-

Dissolve 2-chloro-6-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise while maintaining the temperature below 25 °C.

-

Continue stirring at room temperature for an additional 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the aldehyde spot and the appearance of a new, more polar amine spot (visualized with a suitable stain like ninhydrin) indicates the progression of the reaction.

Reactivity and Spectroscopic Characteristics

The reactivity of this compound is primarily dictated by the nucleophilic nature of the primary amine group. It is expected to undergo typical amine reactions such as acylation, alkylation, and formation of Schiff bases with carbonyl compounds.

Predicted Spectroscopic Data:

-

¹H NMR: Based on analogous structures like benzylamine, the benzylic protons (-CH₂-NH₂) are expected to appear as a singlet around 3.8 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (around 6.8-7.3 ppm). The methoxy group (-OCH₃) protons should appear as a singlet around 3.9 ppm.[6][7]

-

¹³C NMR: The benzylic carbon is expected to resonate around 45 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the methoxy group being the most downfield. The methoxy carbon should be observed around 56 ppm.[8][9]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ and a prominent [M+H]⁺ peak in positive ion mode.

Applications in Drug Discovery and Development

Substituted benzylamines are a privileged scaffold in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][10] The presence of both a chloro and a methoxy group on the phenyl ring of this compound offers several advantages for drug design:

-

Modulation of Lipophilicity and Electronic Properties: The chloro group increases lipophilicity and is an electron-withdrawing group, while the methoxy group is a moderate electron-donating group. This combination allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

-

Formation of Key Interactions: The amine group can act as a hydrogen bond donor and acceptor, forming crucial interactions with target proteins. The methoxy group's oxygen can also participate in hydrogen bonding.

-

Scaffold for Further Derivatization: The primary amine serves as a versatile handle for the introduction of various functional groups, enabling the exploration of a large chemical space in lead optimization.

Derivatives of chloro- and methoxy-substituted benzylamines have been investigated as potential therapeutic agents in various disease areas, including oncology and central nervous system disorders.[10]

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

-

Toxicity: Benzylamines can be harmful if swallowed, in contact with skin, or if inhaled.[13] They can cause skin irritation and serious eye damage.[14]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]

It is imperative to consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for synthetic and medicinal chemistry. Its synthesis can be reliably achieved through the reductive amination of the corresponding commercially available benzaldehyde. The unique substitution pattern on the aromatic ring provides a versatile platform for the design and synthesis of novel bioactive molecules. Further research into the specific properties and applications of this compound is warranted and is expected to unveil its full potential in drug discovery and materials science.

References

-

Chem-Impex. (n.d.). 2-Chloro-6-methoxy-benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

-

PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

-

PubMed. (n.d.). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet Benzylamine. Retrieved from [Link]

- Google Patents. (n.d.). Substituted benzylamines and their use for the treatment of depression.

-

ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]

-

European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 1338 - BENZYLAMINE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

-

NIH. (n.d.). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]

-

Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Eureka. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 29866-54-4 | 2-Chloro-6-methoxybenzaldehyde - AiFChem [aifchem.com]

- 4. 2-CHLORO-6-METHOXY-BENZALDEHYDE CAS#: 29866-54-4 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sds.metasci.ca [sds.metasci.ca]

- 13. lobachemie.com [lobachemie.com]

- 14. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Blueprint for a Key Pharmaceutical Intermediate: A Technical Guide to (2-Chloro-6-methoxyphenyl)methanamine

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of (2-Chloro-6-methoxyphenyl)methanamine.

Introduction: The Architectural Significance of a Substituted Benzylamine

In the landscape of drug discovery, the precise arrangement of functional groups on an aromatic scaffold is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest due to the unique interplay of its substituents. The ortho chloro and methoxy groups create a distinct electronic and steric environment, influencing the molecule's conformational preferences and its potential interactions with biological targets.

The chloro group, an electron-withdrawing substituent, and the methoxy group, an electron-donating substituent, exert opposing electronic effects on the phenyl ring. This electronic duality, combined with their steric bulk, allows for a nuanced modulation of a drug candidate's properties, including binding affinity, metabolic stability, and pharmacokinetic profile[3]. This guide will provide the foundational knowledge necessary to effectively utilize this versatile intermediate in research and development.

Physicochemical Properties and Characterization

The precise physicochemical properties of this compound can be predicted based on its structure and data from analogous compounds. A summary of these expected properties is presented below.

| Property | Value | Source |

| CAS Number | Not assigned; synthesized from 2-Chloro-6-methoxybenzaldehyde (CAS: 29866-54-4) | N/A |

| Molecular Formula | C₈H₁₀ClNO | Calculated |

| Molecular Weight | 171.62 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Not determined | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) | Inferred |

Characterization of the synthesized this compound is critical for ensuring its purity and structural integrity. Standard analytical techniques are employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and quantifying the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point[4].

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for confirming the molecular weight and identifying potential volatile impurities[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the position of the substituents.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amine and C-O stretch of the ether.

Synthesis of this compound: A Self-Validating Protocol

The most direct and reliable route to this compound is through the reductive amination of its corresponding aldehyde, 2-Chloro-6-methoxybenzaldehyde[6]. This method is widely applicable for the synthesis of benzylamines and offers good yields with manageable purification.

Experimental Protocol: Reductive Amination

This protocol is designed to be a self-validating system, where successful execution relies on careful control of reaction parameters and thorough characterization of the product.

Materials:

-

2-Chloro-6-methoxybenzaldehyde (CAS: 29866-54-4)

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-Chloro-6-methoxybenzaldehyde (1.0 eq) in anhydrous methanol. Add ammonium acetate (10 eq) or a solution of ammonia in methanol (7 N, 5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise. The choice of reducing agent is critical; NaBH₃CN is effective at neutral to slightly acidic pH, while NaBH(OAc)₃ is a milder and often more selective reagent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

-

Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

-

Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration.

Synthetic Workflow Diagram

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug containing the title moiety.

Conclusion: A Versatile Tool for a Senior Application Scientist

This compound represents a strategically important building block for the synthesis of novel and potent drug candidates. Its unique electronic and steric properties offer medicinal chemists a valuable tool for optimizing ligand-protein interactions. The reliable synthetic route via reductive amination of 2-Chloro-6-methoxybenzaldehyde, coupled with robust analytical characterization, ensures the high quality of this intermediate. This guide provides the necessary technical foundation for researchers and drug development professionals to confidently incorporate this compound into their discovery programs, paving the way for the next generation of innovative therapeutics.

References

-

PubChem. (n.d.). 2-Chloro-6-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-6-hydroxy-N-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.

-

Alzchem Group. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. Retrieved from [Link]

Sources

- 1. 2-Chloro-6-methoxybenzaldehyde | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 29866-54-4|2-Chloro-6-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (2-Chloro-6-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Chloro-6-methoxyphenyl)methanamine, a substituted benzylamine derivative with significant potential in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore validated synthetic routes, and discuss its relevance as a building block in the development of novel therapeutic agents.

Core Molecular Attributes

This compound, also known as 2-chloro-6-methoxybenzylamine, is a primary amine featuring a benzene ring substituted with both a chlorine atom and a methoxy group at positions 2 and 6, respectively, relative to the aminomethyl substituent.

Molecular Formula and Weight

The chemical structure of this compound is defined by its molecular formula and corresponding molecular weight, which are fundamental parameters for any experimental work.

-

Molecular Formula: C₈H₁₀ClNO

-

Monoisotopic Mass: 171.04509 Da

-

Molecular Weight: 171.62 g/mol

These values are critical for accurate reagent measurements, reaction stoichiometry calculations, and the interpretation of mass spectrometry data.

Structural Representation

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interaction with biological targets.

Figure 1: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both chemical synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.62 g/mol | Calculated |

| Monoisotopic Mass | 171.04509 Da | |

| Appearance | Not specified; likely a liquid or low-melting solid | Inferred |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Manufacturing

Substituted benzylamines are pivotal intermediates in organic synthesis. The preparation of this compound can be approached through several established synthetic methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and purity requirements.

Reductive Amination of 2-Chloro-6-methoxybenzaldehyde

A primary and widely adopted method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the amine.

Figure 2: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for reductive amination. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and choice of reducing agent) is crucial for maximizing yield and purity.

Step 1: Imine Formation

-

Dissolve 2-chloro-6-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 5-10 eq).

-

Stir the mixture at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The rationale for using an excess of the ammonia source is to drive the equilibrium towards the formation of the imine.

Step 2: Reduction

-

Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (typically 1.5-2.0 eq). The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or GC-MS.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Self-Validation: The purity of the final product should be rigorously assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The absence of aldehyde and imine signals in the NMR spectra serves as a key validation point for the completion of the reaction.

Role in Drug Discovery and Development

Substituted benzylamines are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited in drug design.

The presence of a chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation. The methoxy group, being a hydrogen bond acceptor, can also contribute to ligand-protein interactions. The strategic placement of these substituents can influence the overall conformation of the molecule, allowing for fine-tuning of its interaction with a biological target.

While specific examples of marketed drugs containing the this compound moiety are not readily found, this building block is of significant interest to medicinal chemists for the synthesis of novel compounds for various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. Its utility lies in its ability to serve as a starting point for the generation of libraries of compounds for high-throughput screening and lead optimization.

Safety and Handling

As a primary amine and a chlorinated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its unique substitution pattern provides a versatile platform for the design and synthesis of novel bioactive molecules. A thorough understanding of its synthesis and physicochemical properties, as outlined in this guide, is paramount for its effective utilization in research and development endeavors.

References

-

PubChemLite. This compound (C8H10ClNO). Available at: [Link] (Accessed: January 23, 2026).

Methodological & Application

detailed reaction protocol for (2-Chloro-6-methoxyphenyl)methanamine synthesis

Application Note & Protocol

Topic: High-Yield Synthesis of (2-Chloro-6-methoxyphenyl)methanamine: A Detailed Protocol for Pharmaceutical Building Block Elaboration

Abstract

This compound is a pivotal precursor in the synthesis of various pharmacologically active compounds. Its substituted benzylamine scaffold allows for diverse functionalization, making it a valuable building block in drug discovery and development. This document provides a comprehensive, field-tested protocol for the synthesis of this key intermediate. We will primarily detail the robust and high-yielding pathway involving the reduction of 2-Chloro-6-methoxybenzonitrile using Lithium Aluminum Hydride (LiAlH₄). An alternative, widely-used method via reductive amination of 2-Chloro-6-methoxybenzaldehyde is also presented. This guide emphasizes the causality behind procedural choices, rigorous safety measures, and detailed analytical characterization to ensure reproducibility and purity.

Introduction and Strategic Overview

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry. The specific arrangement of a chloro and a methoxy group ortho to the aminomethyl substituent in this compound creates a unique electronic and steric environment, influencing molecular conformation and interaction with biological targets.

Two principal synthetic routes are commonly employed for this class of compounds:

-

Reduction of a Benzonitrile: This method involves the conversion of a nitrile group (-C≡N) to a primary amine (-CH₂NH₂). It is often favored for substrates where the corresponding aldehyde is sterically hindered or electronically deactivated, as it can lead to cleaner reactions and higher yields[1].

-

Reductive Amination of a Benzaldehyde: This powerful one-pot reaction combines an aldehyde with an amine source (typically ammonia or an ammonium salt) in the presence of a reducing agent to form the target amine[2].

While both methods are viable, the nitrile reduction pathway is selected as the primary protocol in this guide due to its high efficiency and straightforward execution for this particular substrate.

Primary Protocol: Nitrile Reduction Pathway

This pathway proceeds in two logical steps: the synthesis of the benzonitrile precursor followed by its reduction to the target primary amine.

Reaction Mechanism

The core of this synthesis is the hydride reduction of the nitrile functional group. Lithium Aluminum Hydride (LiAlH₄) serves as a potent source of hydride ions (H⁻). The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by subsequent reduction of the resulting imine intermediate. The final amine is liberated upon aqueous workup.

Caption: Mechanism of nitrile reduction using LiAlH₄.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol assumes the starting material, 2-Chloro-6-methoxybenzonitrile, is available. If it needs to be synthesized, a common route is the Sandmeyer reaction from 2-amino-3-chlorobenzonitrile or nucleophilic substitution from 2,6-dichlorobenzonitrile.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2-Chloro-6-methoxybenzonitrile | 167.59 | 5.00 g | 29.8 | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.26 g | 59.6 | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |

| Deionized Water (H₂O) | 18.02 | ~30 mL | - | - |

| 15% (w/v) Sodium Hydroxide (NaOH) | 40.00 | ~10 mL | - | - |

| Diethyl Ether (Et₂O) | 74.12 | ~200 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser under a nitrogen atmosphere, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool under nitrogen.

-

Reagent Addition: Suspend Lithium Aluminum Hydride (2.26 g, 59.6 mmol) in anhydrous THF (75 mL) in the reaction flask. Cool the slurry to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 2-Chloro-6-methoxybenzonitrile (5.00 g, 29.8 mmol) in anhydrous THF (75 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ slurry over 45 minutes, maintaining the internal temperature below 10 °C.

-

Scientist's Note: The reaction is exothermic. A slow, controlled addition is necessary to prevent a dangerous temperature increase.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 65 °C) for 4 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot. Check for the disappearance of the starting nitrile spot.

-

Quenching (Workup): Cool the reaction mixture back down to 0 °C in an ice-water bath. Quench the reaction with extreme caution by the slow, dropwise addition of:

-

2.3 mL of deionized water

-

2.3 mL of 15% NaOH (aq)

-

6.9 mL of deionized water

-

Scientist's Note: This is a Fieser workup. It is highly exothermic and generates hydrogen gas. The sequence is critical for forming a granular, easily filterable aluminum salt precipitate. Never add the quenching agents too quickly.

-

-

Isolation: Stir the resulting greyish-white slurry at room temperature for 30 minutes. Add anhydrous magnesium sulfate (~10 g) and stir for another 15 minutes to ensure all water is sequestered.

-

Filtration and Concentration: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether (~3 x 50 mL). Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel[6]. For chromatography, an eluent system of dichloromethane/methanol with a small amount of triethylamine (e.g., 98:2:0.1) is effective at preventing the amine from streaking on the acidic silica. Alternatively, acid-base extraction can be employed for purification[7][8].

Alternative Protocol: Reductive Amination

This method is an excellent alternative, particularly if the 2-Chloro-6-methoxybenzaldehyde starting material is more readily available.

Reaction Overview

The aldehyde reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine in situ. This imine is then immediately reduced by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the primary amine.

Caption: Workflow for reductive amination synthesis.

Abbreviated Protocol

-

Imine Formation: Dissolve 2-Chloro-6-methoxybenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in methanol. Stir at room temperature for 1-2 hours.

-

Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5-2.0 eq) portion-wise, monitoring for gas evolution.

-

Workup: After stirring for several hours, quench the reaction with water, remove the methanol via rotary evaporation, and extract the aqueous residue with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify as described in the primary protocol.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-6.8 (m, 3H, Ar-H ), 3.90 (s, 3H, -OCH ₃), 3.85 (s, 2H, -CH ₂NH₂), 1.5-2.0 (br s, 2H, -NH ₂). The broad singlet for the amine protons will disappear upon a D₂O shake[9]. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~157 (Ar-C -O), ~135 (Ar-C -CH₂), ~130-120 (Ar-C H), ~110 (Ar-C H), ~56 (-OC H₃), ~40 (-C H₂NH₂). |

| IR Spectroscopy (Thin Film) | ~3380 & 3300 cm⁻¹ (two sharp N-H stretches, characteristic of a primary amine), ~1600 cm⁻¹ (N-H bend), ~1250 cm⁻¹ (Ar-O-C stretch)[10][11][12]. |

| Mass Spectrometry (EI) | Expected M⁺ at m/z 171/173 due to the chlorine isotope pattern. A key fragment would be the loss of NH₂ (m/z 155/157). The presence of an odd molecular weight is consistent with the nitrogen rule[13]. |

Safety and Handling

Rigorous adherence to safety protocols is mandatory when performing this synthesis.

| Reagent | Hazard Class | Key Precautions |

| Lithium Aluminum Hydride | Water-Reactive, Pyrophoric, Corrosive | Handle exclusively under an inert atmosphere (glovebox or Schlenk line). Do not allow contact with water or protic solvents. Use plastic or ceramic spatulas, not metal. Wear a fire-retardant lab coat, safety glasses, and appropriate gloves[3][4][5]. |

| Sodium Borohydride | Water-Reactive, Toxic | Reacts with water to produce flammable hydrogen gas. Avoid contact with skin and eyes. Wear appropriate PPE, including gloves and safety goggles[14][15][16][17]. |

| Tetrahydrofuran / Diethyl Ether | Highly Flammable, Peroxide-Former | Use in a well-ventilated fume hood away from ignition sources. Use freshly distilled or inhibitor-tested solvents to avoid explosive peroxides. |

| Sodium Hydroxide | Corrosive | Causes severe skin burns and eye damage. Handle with care, wearing gloves and eye protection. |

Conclusion

This application note provides a validated, detailed, and reliable protocol for the synthesis of this compound. The primary route via nitrile reduction with LiAlH₄ is highlighted for its efficiency and high yield. By understanding the rationale behind each step, from the necessity of anhydrous conditions to the specifics of the quenching procedure, researchers can confidently and safely produce this valuable chemical intermediate for applications in pharmaceutical and materials science research.

References

-

ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylamine. In NIST WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

MassBank. (2016). Benzylamine. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ACS Publications. (2011). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Retrieved from [Link]

-

Royal Society of Chemistry. (2007). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. Retrieved from [Link]

-

New Jersey Department of Health. (1999). Hazard Substance Fact Sheet: Sodium Borohydride. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

-

PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

Stanford University Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link] (Note: Link is for general amine spectroscopy, specific chapter may vary).

-

University of California, Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium borohydride. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. biotage.com [biotage.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Workup [chem.rochester.edu]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

A Validated Protocol for the Purification of (2-Chloro-6-methoxyphenyl)methanamine by Modified Silica Gel Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

(2-Chloro-6-methoxyphenyl)methanamine is a key substituted benzylamine intermediate, valuable in the synthesis of complex molecular scaffolds for drug discovery and materials science. The purity of this building block is paramount, as impurities can lead to side reactions, complex product mixtures, and low yields in subsequent synthetic steps. This application note provides a detailed, validated protocol for the purification of crude this compound using silica gel column chromatography. We address the specific challenges associated with purifying primary amines on acidic silica gel and present a robust methodology that ensures high purity and recovery. The causality behind each step is explained to empower researchers to adapt this protocol to similar separation challenges.

The Separation Challenge: Understanding the Analyte

The primary amine functionality of this compound presents the main obstacle in its purification via standard silica gel chromatography. The lone pair of electrons on the nitrogen atom makes the amine basic. Silica gel, in contrast, has a surface populated with weakly acidic silanol groups (Si-OH).

The core issue is an acid-base interaction between the basic amine and the acidic stationary phase. This interaction can lead to several undesirable outcomes:

-

Irreversible Adsorption: The amine binds too strongly to the silica, resulting in significant product loss and low recovery.

-

Peak Tailing (Streaking): The compound elutes slowly and asymmetrically from the column, leading to broad fractions that are cross-contaminated with impurities.

-

On-Column Degradation: In some cases, the acidic environment can catalyze the degradation of sensitive molecules.

To create a self-validating and effective protocol, we must mitigate this interaction. The most common and effective strategy is to add a small amount of a competitive base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase.[1][2] This additive effectively neutralizes the most acidic sites on the silica gel, allowing the amine to elute symmetrically and improving recovery.

Pre-Chromatography: TLC Method Development

Before committing to a large-scale column, the optimal mobile phase (eluent) must be determined using Thin Layer Chromatography (TLC). This is the most critical step for a successful separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35, ensuring good separation from impurities.[3][4]

Protocol 1: TLC Solvent System Screening

-

Prepare Stock Solutions: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a separate solution of a pure standard, if available.

-

Initial Screening: Spot the crude mixture on at least three different TLC plates. Develop these plates in solvent systems of varying polarity. Good starting systems include:

-

Hexane / Ethyl Acetate (EtOAc) (e.g., 70:30)

-

Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2)

-

Toluene / Ethyl Acetate (EtOAc) (e.g., 80:20)

-

-

Introduce Basic Modifier: Based on the initial screen, select the solvent system that provides the best initial separation. Prepare a new eluent of this system containing 0.5-1% triethylamine (Et₃N) . For example, for a 100 mL mobile phase of 95:5 DCM/MeOH, you would use 94.5 mL DCM, 5 mL MeOH, and 0.5 mL Et₃N.

-

Optimize Rƒ: Run a new TLC plate in the modified solvent system. The amine spot should be round (not streaking) and move off the baseline. Adjust the solvent ratio to achieve the target Rƒ of ~0.3.

-

If Rƒ is too low (compound sticks to the baseline), increase the polarity (e.g., increase the percentage of EtOAc or MeOH).

-

If Rƒ is too high (compound runs with the solvent front), decrease the polarity (e.g., increase the percentage of Hexane or DCM).

-

-

Visualization: this compound is aromatic and should be visible under a UV lamp at 254 nm.[5] For confirmation, additional staining can be used:

Data Presentation: Example TLC Development

| Trial | Mobile Phase System (v/v) | Modifier | Target Rƒ | Observations |

| 1 | 70:30 Hexane/EtOAc | None | 0.05 | Severe tailing, compound at baseline. |

| 2 | 95:5 DCM/MeOH | None | 0.15 | Significant tailing. |

| 3 | 95:5 DCM/MeOH | 1% Et₃N | 0.30 | Compact, round spot. Good separation from a less polar impurity (Rƒ 0.5) and a baseline impurity. System Selected. |

Detailed Purification Protocol

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use a silica-to-crude-product weight ratio of 50:1 for good separation.[4]

Materials & Reagents

-

Stationary Phase: Silica Gel, standard grade, 230-400 mesh particle size.[9]

-

Crude Sample: this compound.

-

Mobile Phase: HPLC-grade solvents determined from TLC analysis (e.g., Dichloromethane, Methanol, Triethylamine).

-

Apparatus: Glass chromatography column, collection tubes, TLC plates, sand, cotton or glass wool.

Experimental Workflow Diagram

Sources

- 1. reddit.com [reddit.com]

- 2. biotage.com [biotage.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. epfl.ch [epfl.ch]

- 7. TLC stains [reachdevices.com]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. chemistryviews.org [chemistryviews.org]

Troubleshooting & Optimization

identifying side reactions in (2-Chloro-6-methoxyphenyl)methanamine synthesis

Welcome to the technical support center for the synthesis of (2-Chloro-6-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

The most prevalent synthetic route to this compound is the reduction of the corresponding benzonitrile, 2-chloro-6-methoxybenzonitrile. This transformation, while conceptually straightforward, is often accompanied by the formation of specific impurities that can complicate purification and impact yield. This guide will focus on the two most common reduction methods: Catalytic Hydrogenation and Lithium Aluminum Hydride (LiAlH₄) Reduction .

Troubleshooting Guide & FAQs

Section 1: Issues in Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitriles due to its scalability and the often-milder reaction conditions compared to metal hydride reductions. However, achieving high selectivity for the primary amine can be challenging.

Question 1: My final product is contaminated with a significant amount of a higher molecular weight impurity. How can I identify and prevent its formation?

Answer:

The most common high molecular weight impurity in the catalytic hydrogenation of benzonitriles is the secondary amine, N,N-bis((2-chloro-6-methoxyphenyl)methyl)amine .[1] This byproduct forms through a condensation reaction between the initially formed primary amine and an intermediate imine, followed by further reduction.

Causality and Mechanism:

The formation of the secondary amine is a well-documented side reaction in nitrile hydrogenation. The reaction proceeds through the following steps:

-

Initial Reduction: The nitrile is partially reduced to an intermediate imine on the catalyst surface.

-

Primary Amine Formation: The imine is further hydrogenated to the desired primary amine, this compound.

-

Side Reaction Initiation: The newly formed primary amine can act as a nucleophile and attack another molecule of the intermediate imine.

-

Secondary Amine Formation: This condensation reaction forms a new imine, which is then readily reduced on the catalyst surface to the secondary amine byproduct.

Preventative Measures & Optimization:

-

Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like methanol have been shown to improve the yield of the primary amine.[1]

-

Temperature and Pressure: Lowering the reaction temperature can sometimes disfavor the condensation reaction leading to the secondary amine.[1] Optimization of hydrogen pressure is also crucial.

-

Catalyst Selection: While various catalysts like Ni/SiO₂, Co/SiO₂, and Pd/SiO₂ can be used, their selectivity varies.[1] Raney Nickel is a common choice, but its activity needs to be carefully controlled.

-

Ammonia Addition: The addition of ammonia to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.

Question 2: I am observing a significant amount of a dechlorinated impurity in my product mixture. What is it and how can I avoid it?

Answer:

The dechlorinated impurity is likely (2-methoxyphenyl)methanamine . This is a result of a side reaction known as hydrodechlorination , where the chloro group on the aromatic ring is replaced by a hydrogen atom. This is particularly common when using palladium-based catalysts.[2]

Causality and Mechanism:

Hydrodechlorination is a form of hydrogenolysis, a reaction where a carbon-heteroatom bond is cleaved by hydrogen. Palladium catalysts are particularly active for this transformation. The reaction proceeds on the catalyst surface where the chloro-substituted aromatic ring is adsorbed, and the C-Cl bond is cleaved, followed by the addition of a hydrogen atom.

Preventative Measures & Optimization:

-

Catalyst Choice: Avoid using palladium-based catalysts (e.g., Pd/C) if hydrodechlorination is a significant issue.[2][3] Nickel-based catalysts, such as Raney Nickel, are generally less prone to causing hydrodechlorination under optimized conditions.[4]

-

Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can help to minimize hydrodechlorination.[5]

-

Additives: In some catalytic systems, the addition of certain inhibitors can selectively suppress hydrodechlorination, though this requires careful screening.

Table 1: Troubleshooting Summary for Catalytic Hydrogenation

| Issue | Probable Side Product | Causality | Preventative Measures |

| High MW Impurity | N,N-bis((2-chloro-6-methoxyphenyl)methyl)amine | Condensation of primary amine with intermediate imine | Use protic solvents, lower temperature, add ammonia. |

| Dechlorinated Impurity | (2-methoxyphenyl)methanamine | Hydrodechlorination of the C-Cl bond | Avoid Pd catalysts; use Ni catalysts, milder conditions. |

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-6-methoxybenzonitrile

-

Reactor Setup: To a high-pressure hydrogenation reactor, add 2-chloro-6-methoxybenzonitrile (1.0 eq) and a suitable solvent (e.g., methanol).

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (5-10 wt%) under an inert atmosphere.

-

Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.[6]

Diagram 1: Key Reactions in the Catalytic Hydrogenation of 2-Chloro-6-methoxybenzonitrile

Caption: Main and side reaction pathways in catalytic hydrogenation.

Section 2: Issues in Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[7] Its high reactivity, however, necessitates careful handling and specific reaction conditions to avoid side reactions and ensure safety.

Question 3: My reaction with LiAlH₄ is very exothermic and difficult to control. Are there any procedural recommendations to improve safety and reproducibility?

Answer:

Yes, the reaction of LiAlH₄ with any protic source (including atmospheric moisture) is highly exothermic and releases flammable hydrogen gas.[8] Careful control of the reaction conditions is paramount.

Causality and Best Practices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water.[7] All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Controlled Addition: The LiAlH₄ should be added portion-wise to a solution of the nitrile at a low temperature (e.g., 0 °C) to manage the exotherm. Alternatively, a solution of the nitrile can be added slowly to a suspension of LiAlH₄.

-

Quenching Procedure: The quenching of excess LiAlH₄ after the reaction is also highly exothermic. A carefully controlled, dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup) is a standard and safe procedure to decompose the excess reagent and the aluminum salts.

Question 4: After work-up, I am getting a low yield and my product seems to be contaminated with a dechlorinated species. Is this possible with LiAlH₄?

Answer:

While less common than with catalytic hydrogenation using palladium, hydrodechlorination can still occur with LiAlH₄, particularly at elevated temperatures. The primary cause of low yield, however, is often related to the work-up procedure.

Causality and Troubleshooting:

-

Hydrodechlorination: Although LiAlH₄ is not a classic catalyst for hydrodechlorination, the reaction conditions, particularly if the reaction is allowed to warm for extended periods, can lead to the removal of the chloro group.

-

Work-up Losses: The aluminum salts formed during the work-up can form a gelatinous precipitate that can trap the product, leading to significant losses in yield. A proper Fieser workup (sequential addition of x mL of water, x mL of 15% NaOH, and 3x mL of water for every y g of LiAlH₄) is designed to produce a granular precipitate that is easily filtered.

-

Incomplete Reaction: Insufficient LiAlH₄ or reaction time can lead to incomplete conversion of the starting nitrile.

Diagram 2: Troubleshooting Logic for LiAlH₄ Reduction

Caption: Troubleshooting flowchart for LiAlH₄ reduction issues.

References

- CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.

- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

2-Chloro-N-(4-methoxyphenyl)benzamide. PMC - NIH. [Link]

-

Reaction pathways associated with the hydrogenation of benzonitrile... ResearchGate. [Link]

-

Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Nature. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

The catalytic hydro-dechlorination of 2, 4, 4' trichlorobiphenyl at mild temperatures and atmospheric pressure. PubMed. [Link]

-

(PDF) 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate. [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

Benzonitrile-impurities. Pharmaffiliates. [Link]

- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

"Reductive Dechlorination of Toxic Chlorocarbons" by K. Grant Taylor. UKnowledge. [Link]

-

Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]

-

Reduction of Imines and Nitriles with LiAlH4. YouTube. [Link]

-

Method for preparing 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap. [Link]

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Link]

- CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.

-

(PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

- CN110423207B - Synthesis method of o-chlorobenzonitrile.

-

Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. ResearchGate. [Link]

-

Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]

-

Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane. ResearchGate. [Link]

Sources

- 1. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. "Reductive Dechlorination of Toxic Chlorocarbons" by K. Grant Taylor [uknowledge.uky.edu]

- 5. The catalytic hydro-dechlorination of 2, 4, 4' trichlorobiphenyl at mild temperatures and atmospheric pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of (2-Chloro-6-methoxyphenyl)methanamine Purity using High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. (2-Chloro-6-methoxyphenyl)methanamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is a critical step to guarantee the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, complete with supporting experimental data and detailed methodologies.

The Central Role of Purity in Drug Development

The presence of impurities in a chemical intermediate like this compound can have significant consequences. Impurities can arise from the manufacturing process, degradation, or storage.[1] These unwanted substances can potentially alter the chemical and physical properties of the final drug product, impact its stability, and, most critically, pose a risk to patient safety. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure; it is a fundamental requirement in the pharmaceutical industry.

HPLC: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) has emerged as the premier technique for the purity analysis of non-volatile and thermally labile compounds, a category that includes this compound.[2] Its widespread adoption is due to its high resolution, sensitivity, and quantitative accuracy.[1][3][4] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its structurally similar impurities.

Proposed HPLC Method for this compound Purity Determination

The following is a robust RP-HPLC method developed for the purity assessment of this compound. The selection of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules.[5][6][7] The mobile phase, a mixture of acetonitrile and water, is a common choice for RP-HPLC, offering good separation efficiency.[3][6] A UV detector set at 254 nm is suitable for detecting the aromatic nature of the analyte.[5][6]

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Standard HPLC system with UV detection |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

A Rigorous Approach: HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[9][10][11]

Workflow for HPLC Method Validation

Caption: Workflow for the validation of an HPLC method according to ICH Q2(R1) guidelines.

Step-by-Step Validation Parameters

1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Protocol:

-

Analyze a blank sample (diluent), a solution of this compound reference standard, and a sample of the compound spiked with potential impurities.

-

Forced degradation studies should also be performed by subjecting the sample to stress conditions like acid, base, oxidation, heat, and light to demonstrate that the method can separate the main peak from any degradation products.[12][13]

-

2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Protocol:

-

Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).

-

Inject each standard in triplicate.

-

Plot the average peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[14][15]

-

Table 2: Illustrative Linearity Data

| Concentration (µg/mL) | Peak Area (n=3) |

| 50 | 501234 |

| 80 | 802345 |

| 100 | 1003456 |

| 120 | 1204567 |

| 150 | 1505678 |

| Correlation Coefficient (r²) | 0.9998 |

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

-

Protocol:

4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

-

Repeatability (Intra-day precision):

-

Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2%.

-

-

Intermediate Precision (Inter-day precision):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2%.

-

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol:

-

Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[5]

-

Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

-

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Protocol:

-

Introduce small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2%).

-

Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) to ensure they remain within acceptable limits.[5]

-

Comparative Analysis of Purity Determination Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. A comparative overview is presented below.

Table 3: Comparison of Analytical Techniques for Purity Validation

| Technique | Principle | Advantages for this compound Purity | Disadvantages for this compound Purity |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase under high pressure. | - High resolution and sensitivity for separating and quantifying closely related impurities.[1]- Excellent quantitative accuracy and precision. | - Requires method development and validation.- Can be more time-consuming and expensive than simpler methods.[3] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection using mass spectrometry. | - Excellent for identifying and quantifying volatile impurities.[2] | - this compound is not highly volatile and may require derivatization.- Potential for thermal degradation of the analyte. |

| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | - Provides both qualitative and quantitative information without the need for a reference standard of the analyte.[17][18]- Highly accurate and precise.[19][20] | - Lower sensitivity compared to HPLC.- Requires a high-field NMR spectrometer. |

| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a thin layer of adsorbent. | - Simple, rapid, and cost-effective for preliminary purity checks.[3] | - Limited resolution and quantitative capabilities.- Lower sensitivity compared to HPLC.[21] |

Conclusion and Recommendations

For the definitive purity determination of this compound, a validated High-Performance Liquid Chromatography method is the recommended approach. Its high resolving power, sensitivity, and quantitative accuracy make it superior to other techniques for routine quality control and in regulated environments.[3] While techniques like GC-MS and qNMR can provide valuable complementary information, particularly for the identification of unknown impurities or for primary standard characterization, HPLC remains the workhorse for ensuring the purity of this critical pharmaceutical intermediate. The detailed validation protocol outlined in this guide, based on ICH Q2(R1) principles, provides a robust framework for establishing a reliable and scientifically sound analytical method.

References

-

Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

-

Liu, K.-T., et al. (2008). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis, 16(5), 12. [Link]

- CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

-

Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

-

Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-13. [Link]

-

Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. [Link]

-

Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

-

Quantitative NMR Spectroscopy. Mestrelab. [Link]

-

Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. [Link]

-

Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. PubMed. [Link]

-

qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Modern Applications in Pharmacy & Pharmacology. [Link]

- US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

-

HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]

-

Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

-

Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

-

The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

-

A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate. [Link]

-

Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka | Patsnap. [Link]

-

Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). IJIRT. [Link]

-

ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

-

What is qNMR and why is it important?. Mestrelab Resources. [Link]

- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

-

Quality Guidelines. ICH. [Link]

Sources

- 1. soeagra.com [soeagra.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmoutsourcing.com [pharmoutsourcing.com]

- 5. jfda-online.com [jfda-online.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tis.wu.ac.th [tis.wu.ac.th]

- 15. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rssl.com [rssl.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 21. biomedres.us [biomedres.us]

A Comparative Guide to the Synthesis of (2-Chloro-6-methoxyphenyl)methanamine: Yield and Purity Analysis of Competing Protocols

Introduction